

Preclinical Toxicology and Safety Profile of Insulin Aspart: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Insulin Aspart*

Cat. No.: *B240875*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Insulin Aspart, a rapid-acting human insulin analog, has undergone extensive preclinical evaluation to establish its safety profile prior to clinical use. This technical guide provides a comprehensive overview of the key non-clinical toxicology studies, including acute, subchronic, and chronic toxicity, reproductive and developmental toxicity, genotoxicity, and carcinogenicity. The findings consistently demonstrate that the toxicological profile of **Insulin Aspart** is primarily related to its pharmacodynamic effect of glucose-lowering, with no unexpected off-target toxicities identified. The safety profile is comparable to that of regular human insulin. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key studies, and includes visualizations of relevant signaling pathways and experimental workflows.

Introduction

Insulin Aspart is a recombinant human insulin analog in which the amino acid proline at position B28 is replaced by aspartic acid. This modification reduces the tendency for hexamer formation, leading to a faster onset of action and a shorter duration of activity compared to regular human insulin.[1][2] Its primary mechanism of action is the regulation of glucose metabolism.[3] This guide delves into the comprehensive preclinical safety assessment that has established the toxicological and safety profile of **Insulin Aspart**.

Pharmacodynamics and Mechanism of Action

Insulin Aspart exerts its glucose-lowering effect by binding to the insulin receptor (IR), a heterotetrameric protein with tyrosine kinase activity.[1][2] This binding initiates a signaling cascade, primarily through the PI3K/Akt pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissue, facilitating glucose uptake. It also inhibits hepatic glucose production (gluconeogenesis) and promotes glycogen synthesis.

Signaling Pathway



[Click to download full resolution via product page](#)

Figure 1: Insulin Aspart Signaling Pathway.

Preclinical Toxicology Studies

A comprehensive battery of toxicology studies was conducted to evaluate the safety of **Insulin Aspart**, following international regulatory guidelines.

Acute Toxicity

Acute toxicity studies were performed to determine the effects of a single high dose of **Insulin Aspart**.

Experimental Protocol: Acute Toxicity in Rats

- Test System: Wistar rats.
- Administration: A single subcutaneous injection.

- **Dose Levels:** Various dose levels were administered to different groups of animals.
- **Observations:** Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-administration. Body weight was recorded at regular intervals. A gross necropsy was performed on all animals at the end of the observation period.
- **Control:** A vehicle control group was included.

Results: The primary sign of toxicity was dose-dependent hypoglycemia, which is an exaggeration of the intended pharmacological effect. Mortality, when it occurred, was attributed to severe hypoglycemia.

Table 1: Summary of Acute Toxicity Data

Species	Route of Administration	Key Findings	Reference
Rat	Subcutaneous	Dose-dependent hypoglycemia. Mortality at high doses due to severe hypoglycemia.	
Mouse	Subcutaneous	Similar findings to rats, with hypoglycemia being the primary effect.	

Subchronic and Chronic Toxicity

Repeated-dose toxicity studies were conducted to evaluate the long-term effects of **Insulin Aspart**.

Experimental Protocol: 13-Week Subchronic Toxicity in Rats

- **Test System:** Sprague-Dawley rats.
- **Administration:** Daily subcutaneous injections for 13 weeks.

- **Dose Levels:** Multiple dose levels, including a control group receiving vehicle only, and a comparator group receiving human insulin.
- **Parameters Monitored:** Clinical observations, body weight, food and water consumption, ophthalmoscopy, hematology, clinical chemistry, urinalysis, and organ weights.
- **Pathology:** Comprehensive gross and histopathological examinations were performed at the end of the study.

Results: The main findings were related to the pharmacological activity of insulin, including hypoglycemia at higher doses and secondary effects such as increased food consumption and body weight gain. There were no signs of target organ toxicity distinct from the effects of exaggerated pharmacology. The toxicity profile of **Insulin Aspart** was comparable to that of human insulin.

Table 2: Summary of Repeated-Dose Toxicity Studies

Species	Duration	Route	NOAEL (No Observed Adverse Effect Level)	Key Findings	Reference
Rat	13 weeks	Subcutaneous	36 nmol/kg/day	Pharmacologically mediated effects (hypoglycemia, increased body weight). No target organ toxicity.	
Dog	Not specified	Subcutaneous	Not specified	Similar profile to rats, with effects related to exaggerated pharmacology.	
Rat	52 weeks	Subcutaneous	Not specified	Increased incidence of mammary gland tumors in females at the highest dose, which was not significantly different from human insulin.	

Reproductive and Developmental Toxicity

Studies were conducted to assess the potential effects of **Insulin Aspart** on fertility and embryonic development.

Experimental Protocol: Embryo-fetal Development Study in Rats

- Test System: Female Sprague-Dawley rats.
- Treatment Period: During the period of organogenesis.
- Administration: Daily subcutaneous injections.
- Dose Levels: Multiple dose levels, a vehicle control, and a human insulin comparator group.
- Evaluations: Maternal parameters (clinical signs, body weight, food consumption) and fetal parameters (number of viable fetuses, resorptions, fetal weight, and external, visceral, and skeletal examinations).

Results: At high doses that induced maternal hypoglycemia, there were increased pre- and post-implantation losses and visceral/skeletal abnormalities. These effects were considered secondary to the maternal hypoglycemic state and were also observed with human insulin. No direct teratogenic effects were attributed to **Insulin Aspart** at doses that were not maternally toxic. In fertility studies in male and female rats, no adverse effects on reproductive performance were observed.

Table 3: Summary of Reproductive and Developmental Toxicity

Study Type	Species	Key Findings	Reference
Fertility and Early Embryonic Development	Rat	No adverse effects on male or female fertility.	
Embryo-fetal Development	Rat	Effects secondary to maternal hypoglycemia at high doses (visceral/skeletal abnormalities). No direct teratogenicity.	
Embryo-fetal Development	Rabbit	Effects secondary to maternal hypoglycemia at high doses.	
Pre- and Postnatal Development	Rat	Effects on offspring secondary to maternal hypoglycemia.	

Genotoxicity

A battery of in vitro and in vivo tests was performed to assess the mutagenic and clastogenic potential of **Insulin Aspart**.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

- Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
- Methodology: The test was conducted with and without a metabolic activation system (S9 mix from rat liver). **Insulin Aspart** was tested at a range of concentrations. The number of revertant colonies was counted and compared to the negative (vehicle) and positive controls.
- Standard Guideline: OECD Guideline 471.

Experimental Protocol: In Vitro Chromosomal Aberration Test

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- **Methodology:** Cells were exposed to various concentrations of **Insulin Aspart**, both with and without metabolic activation (S9 mix). Cells were harvested at metaphase, and chromosomes were analyzed for structural aberrations.
- **Standard Guideline:** OECD Guideline 473.

Results: **Insulin Aspart** was not mutagenic in the Ames test and did not induce chromosomal aberrations in cultured mammalian cells. The overall evidence indicates that **Insulin Aspart** is not genotoxic.

Table 4: Summary of Genotoxicity Studies

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium, E. coli	With and Without	Negative	
In Vitro Chromosomal Aberration	Mammalian Cells	With and Without	Negative	
In Vivo Micronucleus Test	Rodent Bone Marrow	N/A	Negative	

Carcinogenicity

Long-term studies were conducted to evaluate the carcinogenic potential of **Insulin Aspart**.

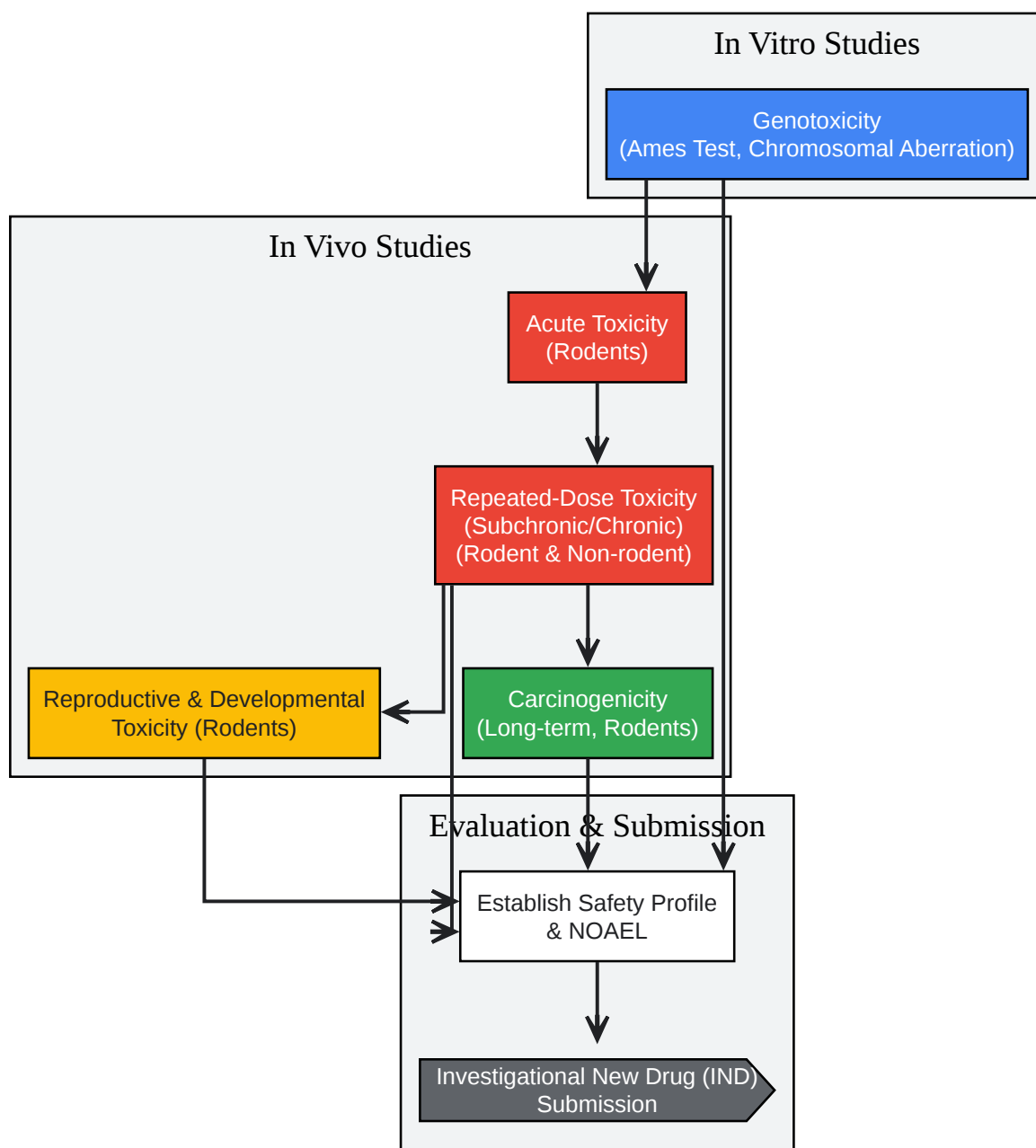
Experimental Protocol: 52-Week Carcinogenicity Study in Rats

- Test System: Sprague-Dawley rats.
- Administration: Daily subcutaneous injections for 52 weeks.
- Dose Levels: Multiple dose levels, a vehicle control, and a human insulin comparator group.
- Endpoints: Survival, clinical observations, body weight, and comprehensive histopathological examination of all tissues for neoplastic changes.

Results: In a 52-week study in rats, an increased incidence of mammary gland tumors was observed in females at the highest dose of 200 U/kg/day. However, the incidence of these tumors was not significantly different from that observed with regular human insulin. Standard 2-year carcinogenicity studies have not been performed. The relevance of the mammary tumor findings in rats to humans is considered low, as these are common spontaneous tumors in this species and the effect was also seen with human insulin.

Experimental Workflows

Preclinical Toxicology Assessment Workflow



[Click to download full resolution via product page](#)

Figure 2: General Preclinical Toxicology Workflow.

Conclusion

The comprehensive preclinical toxicology and safety evaluation of **Insulin Aspart** has demonstrated a safety profile that is consistent with its intended pharmacological action of

lowering blood glucose. The observed adverse effects at high doses were primarily extensions of this pharmacological effect, namely hypoglycemia and its secondary consequences. No novel or unexpected target organ toxicities were identified. The genotoxicity and reproductive toxicity profiles are favorable, and the carcinogenic potential is considered low and comparable to that of human insulin. These preclinical data have provided a solid foundation for the safe clinical use of **Insulin Aspart** in the management of diabetes mellitus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preclinical safety pharmacology studies on the rapid-acting insulin analogue insulin aspart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insulin Glargine: A Reevaluation of Rodent Carcinogenicity Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Preclinical Toxicology and Safety Profile of Insulin Aspart: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b240875#preclinical-toxicology-and-safety-profile-of-insulin-aspart]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com